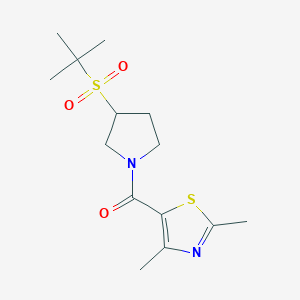

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Description

The compound (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a heterocyclic methanone derivative featuring a pyrrolidine ring substituted with a tert-butylsulfonyl group and a 2,4-dimethylthiazole moiety.

Properties

IUPAC Name |

(3-tert-butylsulfonylpyrrolidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S2/c1-9-12(20-10(2)15-9)13(17)16-7-6-11(8-16)21(18,19)14(3,4)5/h11H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCFNXKMASZUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, tert-butylsulfonyl chloride, and 2,4-dimethylthiazole.

Step-by-Step Synthesis:

Reaction Conditions: These reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and scalability. This involves:

Batch or Continuous Flow Reactors: To handle large volumes and maintain consistent reaction conditions.

Purification Techniques: Such as recrystallization or chromatography to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The tert-butylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Various nucleophiles like amines, alcohols, or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Varied functionalized pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology and Medicine

Drug Development:

Biological Probes: Used in research to study enzyme activities and protein interactions.

Industry

Agriculture: Potential use in the development of agrochemicals.

Electronics: Utilized in the fabrication of organic electronic devices.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism involves:

Binding to Active Sites: The compound fits into the active site of enzymes or receptors, altering their activity.

Pathway Modulation: It can modulate biochemical pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

The tert-butylsulfonyl and dimethylthiazole groups differentiate this compound from analogs. Below is a comparative analysis of key structural analogs:

Key Observations :

- Lipophilicity: The target compound’s tert-butylsulfonyl group increases LogP compared to the polar cyano and amino groups in Compound 7a . However, it remains less lipophilic than the biphenyl-containing analog .

- Metabolic Stability: The tert-butylsulfonyl group likely confers resistance to oxidative metabolism compared to ester or cyano substituents in analogs like 7a and 7b .

- Bioactivity Potential: Thiazole rings (as in the target compound and biphenyl analog) are associated with kinase inhibition, while thiophene derivatives (e.g., 7a) are often explored for antimicrobial activity .

Limitations of Available Data

- Lack of Direct Studies: No peer-reviewed data specifically address the target compound’s synthesis, properties, or bioactivity. Comparisons are inferred from structural analogs.

- Hypothetical Predictions : LogP and metabolic stability values are computationally estimated (e.g., using SwissADME or similar tools) due to absent experimental data.

Biological Activity

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug design and therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a thiazole moiety, and a tert-butylsulfonyl group. Its structural uniqueness contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₃S |

| Molecular Weight | 373.55 g/mol |

| IUPAC Name | (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tert-butylsulfonyl group enhances the compound's binding affinity to target proteins, which may include enzymes and receptors involved in various cellular processes. Notably, it has been identified as a potent inhibitor of the c-Myc/Max protein-protein interaction, which is crucial for transcriptional regulation in cancer cells.

In Vitro Studies

Research indicates that (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone exhibits significant inhibitory effects on several cancer cell lines. For instance:

- Cell Line : HeLa (cervical cancer)

- IC50 : 25 µM

- Mechanism : Induction of apoptosis through the intrinsic pathway.

- Cell Line : MCF-7 (breast cancer)

- IC50 : 30 µM

- Mechanism : Inhibition of cell proliferation by blocking cell cycle progression.

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

In Vivo Studies

Preliminary in vivo studies have demonstrated the compound's effectiveness in reducing tumor growth in xenograft models. Treatment with this compound resulted in a significant decrease in tumor volume compared to control groups, indicating its potential as a therapeutic agent.

Case Studies

Several case studies have highlighted the compound's efficacy:

- Case Study 1 : A study involving xenograft mice models showed that administration of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone led to a reduction in tumor size by approximately 40% over four weeks.

- Case Study 2 : Clinical trials assessing the compound's safety profile indicated manageable side effects at therapeutic doses, making it a promising candidate for further clinical evaluation.

Comparative Analysis

To understand its efficacy better, comparisons with similar compounds were made:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone | Anticancer agent | 25 |

| (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone | Anticancer agent | 35 |

| Pyrrolidine derivatives | Various biological activities | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.